N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
Description
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a synthetic compound featuring a 3-methylbenzamide core linked via a sulfonylethyl group to a 4-(3-chlorophenyl)piperazine moiety. This structure combines a lipophilic aromatic system with a piperazine ring, a common pharmacophore in central nervous system (CNS)-targeting agents. The 3-chlorophenyl substituent on the piperazine may enhance receptor binding affinity, while the sulfonylethyl linker likely influences solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-4-2-5-17(14-16)20(25)22-8-13-28(26,27)24-11-9-23(10-12-24)19-7-3-6-18(21)15-19/h2-7,14-15H,8-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKIIVNLGBSBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders. .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a solution and absorbed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological and pathological context in which it is used. Given its potent and selective action on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor.
Biochemical Analysis
Biochemical Properties
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide interacts with the D4 dopamine receptor, a G protein-coupled receptor located primarily in the brain. The interaction between this compound and the D4 receptor is believed to be due to the compound’s ability to bind to the receptor’s active site, thereby influencing its activity.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the D4 dopamine receptor. By binding to this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the D4 dopamine receptor. This binding interaction can lead to changes in the receptor’s activity, potentially influencing downstream signaling pathways and altering gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage.
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the metabolism of dopamine and other neurotransmitters.
Biological Activity
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its structural characteristics, synthesis, and biological activity, particularly focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 439.9 g/mol. The structure includes:
- Piperazine moiety : Substituted with a 3-chlorophenyl group.
- Sulfonyl group : Linking the piperazine to an ethyl chain.
- Benzamide moiety : Contributing to the compound's overall stability and bioavailability.
This structural complexity facilitates interactions with various biological targets, particularly in the central nervous system.
Synthesis
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of the piperazine derivative : Using nucleophilic substitutions.
- Introduction of the sulfonyl group : Via sulfonation reactions.
- Coupling with the benzamide component : To form the final product.
Interaction with Dopamine Receptors
Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors, particularly:
- Dopamine D4 Receptors : This compound shows a high affinity for D4 receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. Its selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .
The mechanism of action involves binding to specific receptors and modulating their activity, which may affect various pathways including:
- Signal Transduction : Influencing neurotransmitter release and receptor activation.
- Metabolic Processes : Potentially altering metabolic pathways related to neurotransmitter synthesis and degradation.
Case Studies and Experimental Data
Recent studies have explored the pharmacological effects of compounds similar to this compound. Notable findings include:
| Compound | Target Receptor | Affinity (nM) | Efficacy (%) |
|---|---|---|---|
| Compound A | D4 Receptor | 50 ± 10 | 90 ± 5 |
| Compound B | D2 Receptor | >1000 | Inactive |
These results highlight the selectivity and potency of compounds with similar structures, reinforcing the potential therapeutic applications of this compound in treating neuropsychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide
- Structure : Differs in the benzamide substituents (2,6-difluoro vs. 3-methyl).
- Molecular Formula : C₁₉H₂₀ClF₂N₃O₃S (MW: 443.9) .
- Implications :
- Receptor Binding : Fluorine atoms may increase electronegativity, enhancing interactions with polar receptor pockets.
- Metabolic Stability : Fluorine substitution typically reduces metabolic oxidation compared to methyl groups.
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (Compound 14)
- Structure: Features a phenoxybenzamide group and a hydroxyphenyl-piperazine moiety.
- Synthesis : Prepared via HBTU-mediated coupling in THF .
- Implications :
3-{(2S)-4-[(2S)-2-Amino-3-methylbutyl]-2-methylpiperazin-1-yl}phenol (Compound 16)
- Structure: Contains a valine-derived aminoalkyl chain and a phenolic hydroxyl group.
- Synthesis : Produced via BOP-mediated amidation followed by BH₃•THF reduction .
- Implications: CNS Penetration: The aminoalkyl chain may improve blood-brain barrier permeability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Lacks the piperazine-sulfonyl component but shares the 3-methylbenzamide core.
- Applications : Functions as an N,O-bidentate ligand for metal-catalyzed C–H functionalization .
- Implications: Coordination Chemistry: Highlights the versatility of the benzamide scaffold in non-pharmacological applications.
Comparative Analysis Table
Research Findings and Trends
- Piperazine Substitutions: 3-Chlorophenyl (target compound) vs.
- Benzamide Modifications: 3-Methyl (target compound) vs.
- Linker Variations :
- Sulfonylethyl (target compound) vs. methylpropyl (Compound 14): Sulfonylethyl linkers may improve solubility but reduce CNS penetration compared to alkyl chains .
Preparation Methods
Nucleophilic Aromatic Substitution
The foundational step involves introducing the 3-chlorophenyl group to piperazine. This is typically achieved via nucleophilic aromatic substitution, where piperazine reacts with 1-bromo-3-chlorobenzene in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Reaction Conditions:
Purification of Piperazine Intermediate
The crude product is purified via acid-base extraction. Treatment with hydrochloric acid forms the hydrochloride salt, which is recrystallized from ethanol/water mixtures to achieve >95% purity.
Sulfonation of Piperazine to Form the Sulfonamide Moiety
Reaction with Sulfonyl Chlorides
The piperazine derivative is sulfonated using ethyl sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >9 to prevent side reactions.
Optimized Protocol:
Side Reaction Mitigation
Over-sulfonation is minimized by controlled addition of sulfonyl chloride and rigorous temperature control. Excess reagent is quenched with aqueous sodium bicarbonate.
Amide Coupling with 3-Methylbenzoyl Chloride
Acylation Reaction
The ethylamine intermediate is treated with 3-methylbenzoyl chloride in THF, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at RT for 4–6 hours.
Optimized Conditions:
Final Product Isolation
The crude amide is washed with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to neutralize excess acyl chloride. Final purification employs recrystallization from ethanol, yielding a white crystalline solid with >98% purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥99%. Retention time: 12.3 minutes.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like HBTU or BOP in tetrahydrofuran (THF) with triethylamine (EtN) as a base. For example, amide bond formation between intermediates (e.g., 3-methylbenzoyl chloride and sulfonamide derivatives) is conducted at room temperature for 12 hours, followed by purification via silica gel column chromatography. Yields range from 26% to 71%, depending on substituents and reaction stoichiometry . Optimization involves adjusting molar ratios, solvent polarity (e.g., THF for solubility), and catalyst choice.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.74 ppm for benzamide groups) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 520.6 [M+H]) .
- Melting Point and Optical Rotation : Melting points (e.g., 153–157°C) and specific rotation values ([α] +68°) provide physical characterization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or piperazine rings) influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like methoxy, trifluoromethyl, or hydroxyl groups. For instance:
- 3-Chloro substituents (e.g., 12j) show distinct NMR shifts (δ 7.04–7.16 ppm for aromatic protons) and may enhance receptor binding .
- Methoxy groups (e.g., 11m) alter lipophilicity, affecting bioavailability. Computational modeling (e.g., docking studies) and in vitro assays (e.g., receptor binding) are used to correlate structure with activity .
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Strategies include:
- Repetitive Purification : Re-running silica gel chromatography with gradient elution (e.g., 0–5% MeOH in CHCl) .
- 2D NMR Techniques : HSQC or COSY experiments clarify proton-carbon correlations and confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration disputes, as seen in related piperazine derivatives .
Q. What in vitro assays are appropriate for evaluating the compound’s biological activity?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for dopamine D2/D3 receptor affinity) to measure IC values .
- Enzyme Inhibition Studies : Assess activity against targets like kinases or proteases via fluorescence-based assays .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) determine IC values for antitumor potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
